Thymidine-5'-monophosphate (disodium) salt

Description

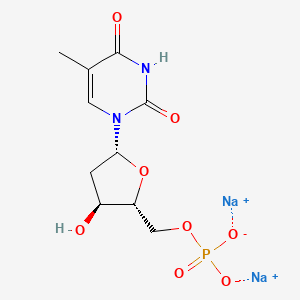

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N2Na2O8P |

|---|---|

Molecular Weight |

366.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of DNA Replication: A Technical Guide to the Role of Thymidine-5'-monophosphate in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine-5'-monophosphate (dTMP), a deoxyribonucleotide, holds a unique and indispensable role in the fidelity and integrity of DNA synthesis. Unlike the other three deoxyribonucleotides, dTMP is synthesized de novo from a deoxyuridine precursor, a process that underscores its critical importance and provides a key vulnerability for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of dTMP in DNA synthesis, from its intricate biosynthetic pathways to its ultimate incorporation into the DNA backbone. We will dissect the enzymatic machinery responsible for dTMP production, the regulatory mechanisms that govern its cellular concentration, and the pharmacological strategies that exploit this pathway for the treatment of cancer and other proliferative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental aspect of molecular biology.

The Central Imperative: Why Thymidine?

The presence of thymine in DNA, as opposed to the uracil found in RNA, is a cornerstone of genetic stability. The key distinction lies in the methyl group at the 5th position of the pyrimidine ring in thymine. This seemingly minor modification is crucial for the long-term integrity of the genetic code. Cytosine is prone to spontaneous deamination, a chemical reaction that converts it into uracil. If uracil were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate uracil base and one that arose from cytosine deamination, leading to a G:C to A:T transition mutation. The presence of thymine as the designated pairing partner for adenine allows the cell's DNA repair systems, such as uracil-DNA glycosylase, to recognize and excise any uracil found in DNA, thereby preventing mutations. Consequently, the synthesis of dTMP is a tightly regulated and essential process for all proliferating cells.

The Twin Pillars of dTMP Synthesis: De Novo and Salvage Pathways

Cells have evolved two distinct pathways to ensure a sufficient supply of dTMP for DNA replication and repair: the de novo pathway and the salvage pathway.[1][2] While both converge on the production of dTMP, they utilize different starting materials and enzymatic machinery, and their relative importance varies depending on the cell type and physiological state.

The De Novo Pathway: Building from Scratch

The de novo synthesis of dTMP is the primary route for its production in rapidly dividing cells.[2] This pathway is a multi-step enzymatic process that culminates in the methylation of deoxyuridine monophosphate (dUMP).

The key enzyme in this pathway is thymidylate synthase (TS) , which catalyzes the transfer of a one-carbon unit from N⁵,N¹⁰-methylenetetrahydrofolate to dUMP, forming dTMP and dihydrofolate (DHF).[3][4] This reaction is unique in that the folate cofactor is not only a carbon donor but also a reductant. The DHF produced must be recycled back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) , an NADPH-dependent enzyme, to sustain dTMP synthesis.[2][5]

Caption: Figure 1: The de novo synthesis pathway of dTMP.

The Salvage Pathway: A Recycling Program

The salvage pathway provides an alternative route to dTMP synthesis by recycling pre-existing thymidine.[1][6] This pathway is particularly important in cells that are not actively dividing or have limited de novo synthesis capacity. The key enzyme in this pathway is thymidine kinase (TK) , which catalyzes the phosphorylation of thymidine to dTMP using ATP as the phosphate donor.[7][8][9]

There are two main isoforms of thymidine kinase in mammalian cells: TK1 and TK2. TK1 is primarily located in the cytoplasm and its expression is cell cycle-dependent, peaking during the S phase.[6] TK2 is a mitochondrial enzyme and is constitutively expressed, playing a crucial role in mitochondrial DNA synthesis.[6][7]

Caption: Figure 2: The salvage pathway of dTMP synthesis.

From Monophosphate to Triphosphate: The Final Activation Steps

Once synthesized, dTMP must be further phosphorylated to its triphosphate form, deoxythymidine triphosphate (dTTP), before it can be incorporated into DNA by DNA polymerases.[1][10] This phosphorylation cascade involves two key enzymes:

-

Thymidylate kinase (TMPK) : This enzyme specifically catalyzes the phosphorylation of dTMP to deoxythymidine diphosphate (dTDP), utilizing ATP as the phosphate donor.[11][12][13]

-

Nucleoside diphosphate kinase (NDPK) : This enzyme has broad specificity and catalyzes the final phosphorylation step, converting dTDP to dTTP, again using ATP.[12][13]

The resulting dTTP, along with dATP, dGTP, and dCTP, constitutes the pool of building blocks available for DNA synthesis.

Caption: Figure 3: Phosphorylation of dTMP to dTTP and incorporation into DNA.

Regulation of dTMP Synthesis: A Tightly Controlled Process

The cellular concentration of dTMP, and subsequently dTTP, is meticulously regulated to ensure a balanced supply of deoxynucleotides for DNA synthesis. An imbalance in the dNTP pool can lead to increased mutation rates and genomic instability.[2] Regulation occurs at multiple levels, including:

-

Allosteric Regulation: The enzymes involved in dTMP synthesis are subject to feedback inhibition by their downstream products. For instance, dTTP can allosterically inhibit thymidine kinase and ribonucleotide reductase (which produces the precursor for dUMP).

-

Transcriptional Regulation: The expression of key enzymes, such as thymidylate synthase and thymidine kinase 1, is often linked to the cell cycle, with peak expression occurring during the S phase when DNA replication is active.[6]

Clinical Significance: dTMP Synthesis as a Prime Target for Drug Development

The critical and unique nature of the de novo dTMP synthesis pathway makes it an attractive target for therapeutic intervention, particularly in cancer chemotherapy.[14][15] Rapidly proliferating cancer cells have a high demand for dTMP to sustain their growth, making them more susceptible to inhibitors of this pathway than normal, quiescent cells.[8][16]

Targeting Thymidylate Synthase: The Fluoropyrimidines

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy and functions as a prodrug that is converted intracellularly to several active metabolites.[17][18] One of its key mechanisms of action is the inhibition of thymidylate synthase.[19][20] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), is a structural analog of dUMP and acts as a suicide inhibitor of TS.[21][22][23] FdUMP forms a stable ternary complex with TS and N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the enzyme's active site and halting dTMP production.[24][25] This leads to a "thymineless death" in cancer cells.[17][18]

Targeting Dihydrofolate Reductase: The Antifolates

Methotrexate (MTX) is another widely used anticancer agent that indirectly inhibits dTMP synthesis.[5][26] Methotrexate is a potent competitive inhibitor of dihydrofolate reductase (DHFR).[27][28] By blocking DHFR, methotrexate prevents the regeneration of tetrahydrofolate from dihydrofolate, leading to a depletion of the N⁵,N¹⁰-methylenetetrahydrofolate cofactor required by thymidylate synthase.[5][29] This effectively starves the cell of the one-carbon units necessary for dTMP synthesis.

| Drug Class | Target Enzyme | Mechanism of Action | Key Examples |

| Fluoropyrimidines | Thymidylate Synthase (TS) | Suicide inhibition through the formation of a stable ternary complex with TS and N⁵,N¹⁰-methylenetetrahydrofolate.[24][25] | 5-Fluorouracil (5-FU), Capecitabine |

| Antifolates | Dihydrofolate Reductase (DHFR) | Competitive inhibition, preventing the regeneration of tetrahydrofolate required for dTMP synthesis.[5][27] | Methotrexate, Pemetrexed |

Experimental Protocols: Investigating dTMP Synthesis

A variety of experimental techniques are employed to study the intricacies of dTMP synthesis and the effects of its inhibitors.

Thymidylate Synthase Activity Assay

Principle: This assay measures the conversion of dUMP to dTMP by thymidylate synthase. A common method involves the use of radiolabeled substrates.

Methodology:

-

Prepare a reaction mixture containing cell lysate or purified thymidylate synthase, dUMP, N⁵,N¹⁰-methylenetetrahydrofolate, and a radiolabeled substrate (e.g., [³H]dUMP).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separate the product (dTMP) from the substrate (dUMP) using techniques such as charcoal precipitation or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled dTMP formed using a scintillation counter.

Dihydrofolate Reductase Activity Assay

Principle: This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance as NADPH is oxidized to NADP⁺.

Methodology:

-

Prepare a reaction mixture containing cell lysate or purified DHFR, dihydrofolate, and NADPH in a suitable buffer.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of decrease in absorbance is directly proportional to the DHFR activity.

Conclusion

Thymidine-5'-monophosphate is far more than a simple building block of DNA; it is a lynchpin in the complex process of faithful genome replication and maintenance. The intricate pathways of its synthesis, particularly the unique de novo pathway, highlight its fundamental importance and provide a critical vulnerability that has been successfully exploited in cancer therapy for decades. A thorough understanding of the biochemistry, regulation, and clinical relevance of dTMP synthesis is paramount for researchers and clinicians working at the forefront of molecular biology and drug development. Future research in this area will undoubtedly continue to uncover novel regulatory mechanisms and provide new opportunities for the development of more targeted and effective therapeutic agents.

References

- Unraveling the Mechanism: How 5-Fluorouracil Fights Cancer. (URL: )

-

Fluorouracil - Wikipedia. (URL: [Link])

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (URL: [Link])

-

Thymidylate synthase - Wikipedia. (URL: [Link])

-

Thymidine monophosphate - Wikipedia. (URL: [Link])

-

Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. (URL: [Link])

-

Mechanisms of action of FdUMP[30]: metabolite activation and thymidylate synthase inhibition - PubMed. (URL: [Link])

-

Thymidylate kinase - Wikipedia. (URL: [Link])

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (URL: [Link])

-

dTMP de novo biosynthesis (mitochondrial) | Pathway - PubChem - NIH. (URL: [Link])

-

Thymidylate kinase: an old topic brings new perspectives - PubMed. (URL: [Link])

-

Thymidine kinase - Wikipedia. (URL: [Link])

-

5-Fluorouracil mechanism of action. 5-Fluorouracil (5-FU) enters target... - ResearchGate. (URL: [Link])

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[30] Is Highly Effective Against Acute Lymphoblastic Leukemia | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

-

METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. (URL: [Link])

-

Mechanisms of action of FdUMP[30]: Metabolite activation and thymidylate synthase inhibition - Spandidos Publications. (URL: [Link])

-

Mechanism of thymidylate synthase inhibition by... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Targeting Nuclear Thymidylate Biosynthesis - PMC - NIH. (URL: [Link])

-

The contributions of de novo and salvage pathways to dTMP biosynthesis. - ResearchGate. (URL: [Link])

-

Thymidylate synthase inhibitor - Wikipedia. (URL: [Link])

-

What is the mechanism of Methotrexate? - Patsnap Synapse. (URL: [Link])

-

Thymidylate Kinase: An Old Topic Brings New Perspectives - ResearchGate. (URL: [Link])

-

DTYMK - Thymidylate kinase - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])

-

Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - NIH. (URL: [Link])

-

Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed. (URL: [Link])

-

Methotrexate - Proteopedia, life in 3D. (URL: [Link])

-

How does methotrexate work? | Biochemical Society Transactions - Portland Press. (URL: [Link])

-

Thymidylate synthase: a critical target for cancer chemotherapy - PubMed - NIH. (URL: [Link])

-

Thymidylate synthase structure, function and implication in drug discovery - PubMed. (URL: [Link])

-

Thymidylate synthase as a target in cancer chemotherapy - Portland Press. (URL: [Link])

-

Thymidines: Key role in DNA synthesis & cellular health - baseclick GmbH. (URL: [Link])

-

Thymidylate Synthase Structure, Function and Implication in Drug Discovery - ResearchGate. (URL: [Link])

-

Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects) - MEDtube. (URL: [Link])

-

Thymidine monophosphate – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Thymidylate Synthase: A Critical Target for Cancer Chemotherapy - ResearchGate. (URL: [Link])

-

Thymidylate synthetase-deficient mouse FM3A mammary carcinoma cell line as a tool for studying the thymidine salvage pathway and the incorporation of thymidine analogues into host cell DNA | Biochemical Journal | Portland Press. (URL: [Link])

-

dTMP and chemotherapy drugs - YouTube. (URL: [Link])

-

Thymidine monophosphate Definition and Examples - Biology Online Dictionary. (URL: [Link])

-

What are thymidine kinase modulators and how do they work?. (URL: [Link])

-

Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase | ACS Omega - ACS Publications. (URL: [Link])

-

The Essential Role of Thymidine in DNA Repair and Its Pharmaceutical Implications. (URL: [Link])

Sources

- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 6. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 8. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 9. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 10. biologyonline.com [biologyonline.com]

- 11. Thymidylate kinase - Wikipedia [en.wikipedia.org]

- 12. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. Fluorouracil - Wikipedia [en.wikipedia.org]

- 19. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 21. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. researchgate.net [researchgate.net]

- 25. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin [pubmed.ncbi.nlm.nih.gov]

- 26. medtube.net [medtube.net]

- 27. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 28. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 29. portlandpress.com [portlandpress.com]

- 30. dTMP de novo biosynthesis (mitochondrial) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deoxythymidine 5'-Monophosphate (dTMP) Disodium Salt: Properties, Structure, and Applications

Introduction

Deoxythymidine 5'-monophosphate (dTMP), available commercially as its stable disodium salt, is a cornerstone deoxyribonucleotide with indispensable roles in molecular biology, diagnostics, and therapeutic development. As the monophosphorylated form of deoxythymidine, it serves as a critical metabolic intermediate in the de novo and salvage pathways for DNA synthesis. Its precise structure and chemical properties dictate its function as a substrate for key enzymes like thymidylate kinase and its ultimate incorporation into the DNA backbone. This guide provides a comprehensive technical overview of dTMP disodium salt for researchers, scientists, and drug development professionals, synthesizing core chemical data with practical, field-proven insights into its handling and application.

Core Chemical and Physical Properties

The utility of dTMP disodium salt in a laboratory setting is fundamentally governed by its physicochemical characteristics. Its disodium salt form is preferred over the free acid due to its significantly enhanced aqueous solubility and stability in the solid state.[1]

Structural and Molecular Data

The dTMP molecule is composed of three distinct moieties: a pyrimidine base (thymine), a 2'-deoxyribose sugar, and a phosphate group esterified at the 5' position of the sugar.

| Property | Value | Source(s) |

| Systematic Name | disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | [2] |

| Synonyms | 5'-Thymidylic acid disodium salt, Thymidine-5'-monophosphate disodium salt, dTMP 2Na | [3][4] |

| CAS Number | 33430-62-5 | [3] |

| Molecular Formula | C₁₀H₁₃N₂Na₂O₈P | [2][3][5] |

| Molecular Weight | 366.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | >300 °C | [3][7] |

Solubility and Stability

Proper handling and storage are paramount to maintaining the integrity of dTMP disodium salt. The compound is known to be hygroscopic and should be stored in a desiccated environment.[8]

| Parameter | Details | Source(s) |

| Aqueous Solubility | Readily soluble in water (100 mg/mL reported, yielding a clear, colorless solution) | [9] |

| Organic Solubility | Insoluble in DMSO and Ethanol | [10][11] |

| Solid-State Storage | Store at -20°C, protected from moisture and light | [5][6][12] |

| Solution Storage | Aliquot and store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles | [13] |

Expert Insight: The high aqueous solubility of the disodium salt is a direct consequence of the two sodium counter-ions neutralizing the negatively charged phosphate group, making it highly polar. When preparing stock solutions, it is advisable to use nuclease-free water to prevent enzymatic degradation, especially for applications in molecular biology. For long-term storage, flash-freezing aliquots in liquid nitrogen before transferring to -80°C can help preserve their integrity.

The stability of dTMP in aqueous solution is pH and temperature-dependent. Like other deoxyribonucleotides, it is susceptible to hydrolytic degradation, primarily through cleavage of the N-glycosidic bond (linking the thymine base to the deoxyribose sugar) under acidic conditions and, to a lesser extent, hydrolysis of the phosphomonoester bond. It is recommended to maintain solutions at a neutral or slightly basic pH (pH 7.0-8.0) to maximize stability.

Structural Elucidation and Spectroscopic Profile

Characterization and quality control of dTMP disodium salt rely on a combination of spectroscopic techniques.

Molecular Structure

Caption: 2D structure of dTMP with key functional groups.

Spectroscopic Data

UV-Visible Spectroscopy: The thymine base contains a conjugated π-system, resulting in strong UV absorbance. This property is routinely used for quantification.

-

λmax: 267 nm in aqueous solution

-

Molar Extinction Coefficient (ε) at λmax: ~9,600 M⁻¹cm⁻¹ at pH 7.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is critical for confirming the structural integrity of the molecule. Spectra are typically recorded in D₂O.

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

H6 (thymine): ~7.5-7.7 (singlet or narrow triplet due to coupling with the methyl group)

-

H1' (sugar): ~6.2-6.3 (triplet, "pseudo-triplet")

-

H3' (sugar): ~4.5-4.6 (multiplet)

-

H4' (sugar): ~4.0-4.1 (multiplet)

-

H5', H5'' (sugar): ~3.8-4.0 (multiplet)

-

H2', H2'' (sugar): ~2.2-2.4 (multiplet)

-

CH₃ (thymine): ~1.8-1.9 (singlet or narrow doublet)

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

C4 (carbonyl): ~166

-

C2 (carbonyl): ~152

-

C6 (vinyl): ~138

-

C5 (vinyl): ~112

-

C1' (anomeric): ~86

-

C4' (sugar): ~85

-

C3' (sugar): ~72

-

C5' (sugar): ~65

-

C2' (sugar): ~40

-

CH₃ (methyl): ~12

-

-

³¹P NMR Spectroscopy: This technique is highly specific for the phosphate group. For a 5'-monophosphate, a single resonance is expected.

-

Expected ³¹P NMR Chemical Shift (δ, ppm): A singlet typically observed near 0 to +4 ppm relative to external 85% H₃PO₄.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Expected [M-H]⁻: ~321.05 m/z

-

Expected [M-2H+Na]⁻: ~343.03 m/z

-

Expected Fragmentation: Key fragmentation pathways include the cleavage of the N-glycosidic bond to yield the thymine anion (m/z ~125) and the deoxyribose monophosphate fragment, as well as the loss of the phosphate group (H₂PO₃⁻, m/z 81 or HPO₃, m/z 80).[2][5]

Biological Significance and Key Applications

dTMP is at the nexus of DNA synthesis pathways, making it a molecule of immense interest for both fundamental research and clinical applications.

Caption: Central role of dTMP in DNA precursor synthesis.

Substrate for Enzymatic Assays

The central role of dTMP in nucleotide metabolism makes it an essential reagent for studying the enzymes involved.

-

Thymidylate Synthase (TS) Assays: TS catalyzes the conversion of dUMP to dTMP.[14] While dTMP is the product, it is used as a standard for product quantification in assays monitoring TS activity, for instance, using LC-MS.[10][15]

-

Thymidine Kinase (TK) Assays: TK catalyzes the phosphorylation of thymidine to dTMP in the salvage pathway.[7] dTMP can be used as a standard in these assays or to study product inhibition of the enzyme.

Precursor in Oligonucleotide Synthesis

While dTMP itself is not directly used, its phosphoramidite derivative (Thymidine Phosphoramidite) is a fundamental building block in automated solid-phase oligonucleotide synthesis.[4] The synthesis cycle ensures the sequential addition of nucleotides to a growing chain on a solid support. The dTMP moiety is what remains in the final oligonucleotide after the synthesis, cleavage, and deprotection steps are complete.

Drug Development and Screening

Thymidylate synthase is a major target for anticancer drugs, such as 5-fluorouracil.[14] These drugs often work by inhibiting the production of dTMP, thereby halting DNA synthesis in rapidly dividing cancer cells. Therefore, dTMP is a critical reagent in high-throughput screening assays designed to identify new TS inhibitors. It serves as a standard for quantifying the enzymatic product and assessing the potency of potential drug candidates.

Experimental Protocols and Methodologies

Quality Control: Purity Assessment by HPLC

This protocol provides a general method for verifying the purity of dTMP disodium salt.

Objective: To determine the purity of a dTMP disodium salt sample using reverse-phase high-performance liquid chromatography (HPLC).

Principle: The polar dTMP molecule is separated from less polar impurities on a C18 column using an ion-pairing agent in the mobile phase to improve retention.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve dTMP disodium salt in nuclease-free water to a final concentration of 1 mg/mL.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 267 nm.

-

Gradient: 0-100% Buffer B over 20 minutes.

-

-

Analysis: Integrate the area of all peaks. Purity is calculated as (Area of dTMP peak / Total area of all peaks) x 100%. A high-quality sample should exhibit a purity of ≥99%.[6]

Causality:

-

TEAA: Acts as an ion-pairing agent, neutralizing the negative charge on the phosphate group and allowing for better interaction and retention on the nonpolar C18 stationary phase.

-

Acetonitrile Gradient: Gradually increases the hydrophobicity of the mobile phase, eluting compounds in order of increasing non-polarity.

Application: Spectrophotometric Assay for Thymidylate Kinase (TMPK) Activity

This protocol describes a coupled enzyme assay to measure the activity of TMPK, which phosphorylates dTMP to dTDP.

Objective: To determine the kinetic parameters of thymidylate kinase by monitoring the oxidation of NADH.

Principle: This is a coupled assay where the product of the TMPK reaction, ADP, is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Caption: Workflow for the coupled spectrophotometric TMPK assay.

Methodology:

-

Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Prepare Reagent Mix: In the reaction buffer, prepare a mix containing:

-

2 mM ATP

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

20 units/mL Pyruvate Kinase (PK)

-

30 units/mL Lactate Dehydrogenase (LDH)

-

-

Assay Procedure:

-

Add 950 µL of the Reagent Mix to a 1 mL cuvette.

-

Add 25 µL of the TMPK enzyme solution (appropriately diluted in reaction buffer).

-

Incubate at 25°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 25 µL of dTMP disodium salt solution (e.g., to a final concentration of 0.5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹). One unit of TMPK activity is the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Causality:

-

Coupled Enzymes (PK/LDH): Provide a continuous regeneration of ATP and a measurable signal (NADH oxidation) that is directly proportional to the activity of the primary enzyme (TMPK).

-

MgCl₂: Divalent cations are essential cofactors for most kinases, including TMPK and PK, as they coordinate the phosphate groups of ATP.

-

DTT: A reducing agent that helps maintain enzyme activity by preventing the oxidation of critical cysteine residues.

Conclusion

Deoxythymidine 5'-monophosphate disodium salt is more than a mere chemical reagent; it is a fundamental tool for interrogating the intricate processes of DNA replication and repair. Its well-defined chemical properties, stability as a disodium salt, and central biological role make it indispensable for a wide range of applications, from basic enzymatic studies to the development of novel chemotherapeutics. A thorough understanding of its structure, handling requirements, and behavior in experimental systems, as outlined in this guide, is crucial for ensuring the generation of reliable and reproducible scientific data.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. researchgate.net [researchgate.net]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. In vitro supplementation with deoxynucleoside monophosphates rescues mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Cloning of deoxynucleoside monophosphate kinase genes and biosynthesis of deoxynucleoside diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mpbio.com [mpbio.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Thymidine-5'-monophosphate disodium salt CAS number and molecular weight

An In-Depth Technical Guide to Thymidine-5'-monophosphate Disodium Salt (CAS: 33430-62-5)

Introduction

Thymidine-5'-monophosphate disodium salt, a cornerstone nucleotide in molecular biology, is the sodium salt form of deoxythymidine monophosphate (dTMP). Identified by its CAS number 33430-62-5 , this compound is a fundamental building block for the synthesis of deoxyribonucleic acid (DNA).[1] Its stability, high purity, and solubility in aqueous solutions make it an indispensable reagent in a vast array of biochemical and pharmaceutical applications.[1][2] This guide provides a comprehensive overview of its physicochemical properties, its central role in metabolic pathways, its diverse applications in research and drug development, and detailed protocols for its use. Commonly known by synonyms such as 5'-Thymidylic Acid Disodium Salt and dTMP 2Na, its significance lies in its direct involvement in DNA replication and repair pathways.[1][3][4]

Part 1: Core Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of Thymidine-5'-monophosphate disodium salt is critical for its effective application in experimental design. The compound is typically supplied as a stable, white to off-white crystalline powder that is highly soluble in water.[1][5]

Key Data Summary

The essential quantitative data for this reagent are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 33430-62-5 | [1][3][5][6] |

| Molecular Formula | C₁₀H₁₃N₂Na₂O₈P | [3][6][7][8] |

| Molecular Weight | 366.17 g/mol (anhydrous basis) | [3][5][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300°C | [1] |

| Solubility | Soluble in water (e.g., 100 mg/mL); Insoluble in DMSO and Ethanol | [5][9][10] |

| Purity | Typically ≥98-99% (by HPLC) | [1][3][4][5] |

| Storage Temperature | −20°C | [5][6] |

Chemical Structure

The molecular structure consists of a deoxyribose sugar linked to the pyrimidine base thymine at the 1' position and a phosphate group at the 5' position, with two sodium ions neutralizing the charge on the phosphate.

Caption: Chemical structure of Thymidine-5'-monophosphate disodium salt.

Part 2: The Central Role in DNA Biosynthesis

Thymidine-5'-monophosphate is not just a structural component; it is a critical intermediate in the de novo synthesis pathway for pyrimidine nucleotides. This pathway is essential for providing the necessary precursors for DNA replication and repair, making it a key target for therapeutic intervention.

The synthesis of dTMP is a pivotal step catalyzed by the enzyme thymidylate synthase, which methylates deoxyuridine monophosphate (dUMP) to form dTMP.[2][11] Subsequently, dTMP serves as the direct substrate for thymidylate kinase (TMPK), which phosphorylates it to produce thymidine diphosphate (dTDP).[1][11] A further phosphorylation step yields thymidine triphosphate (dTTP), the high-energy precursor directly incorporated into nascent DNA strands by DNA polymerases.[1] Understanding this causality is fundamental to appreciating why dTMP is so crucial in studies of cell division and genetics.[1]

Caption: The dTMP biosynthesis and incorporation pathway.

Part 3: Applications in Research and Drug Development

The unique position of dTMP disodium salt in nucleotide metabolism underpins its utility across various scientific disciplines.

Foundational Reagent in Molecular Biology

As a stable precursor to dTTP, dTMP disodium salt is fundamental to any process involving enzymatic DNA synthesis.[6] Researchers rely on it for preparing custom nucleotide solutions for techniques such as polymerase chain reaction (PCR), DNA sequencing, and molecular cloning.[1] Its role as a direct constituent of DNA makes it indispensable for in vitro studies of DNA replication, damage, and repair mechanisms.[1][2]

Substrate for High-Throughput Kinase Assays

Thymidylate kinase (TMPK) is an essential enzyme for DNA synthesis, and its inhibition can halt cellular proliferation. This makes it an attractive target for antimicrobial and anticancer drug discovery.[12] Thymidine-5'-monophosphate disodium salt is the natural substrate for TMPK and is therefore the gold-standard reagent for in vitro kinase assays.[1][2] These assays are used to screen chemical libraries for novel TMPK inhibitors, where a reduction in the phosphorylation of dTMP to dTDP indicates the inhibitory activity of a test compound.[12]

Therapeutic Potential and Disease Models

Deficiencies in enzymes involved in nucleotide metabolism can lead to severe genetic disorders. For instance, mutations in the gene for thymidine kinase 2 (TK2), a mitochondrial enzyme, cause a debilitating mitochondrial DNA depletion syndrome. Recent research has shown that oral administration of dTMP, in combination with deoxycytidine monophosphate (dCMP), can increase the lifespan in mouse models of TK2 deficiency, highlighting its potential as a component of nucleotide-based therapies.[11]

Part 4: Experimental Protocols & Methodologies

The trustworthiness of experimental results relies on meticulously validated protocols. The following sections provide step-by-step methodologies for common applications of dTMP disodium salt.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a standard, high-concentration stock solution for use in various downstream applications. The accuracy of this preparation is self-validating through precise measurement and calculation.

Materials:

-

Thymidine-5'-monophosphate disodium salt (CAS: 33430-62-5)

-

Nuclease-free water

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or volumetric flask

Procedure:

-

Calculate Required Mass: Determine the mass of dTMP disodium salt needed. For 10 mL of a 100 mM solution (0.1 mol/L), using the anhydrous molecular weight of 366.17 g/mol : Mass = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) Mass = 0.010 L × 0.1 mol/L × 366.17 g/mol = 0.36617 g (or 366.17 mg)

-

Weighing: Accurately weigh out 366.17 mg of the powder using an analytical balance and transfer it to a 15 mL conical tube or a 10 mL volumetric flask.

-

Causality Note: Using a calibrated analytical balance is critical for ensuring the final concentration is accurate, which directly impacts the stoichiometry of subsequent enzymatic reactions.

-

-

Dissolution: Add approximately 8 mL of nuclease-free water. Vortex vigorously until the powder is completely dissolved. The high solubility of the disodium salt ensures rapid dissolution into a clear, colorless solution.[5][9]

-

Volume Adjustment: Carefully add nuclease-free water to reach a final volume of 10.0 mL. If using a volumetric flask, add water until the bottom of the meniscus aligns with the calibration mark.

-

Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store frozen at -20°C to prevent degradation and repeated freeze-thaw cycles.

-

Trustworthiness Note: Aliquoting prevents contamination of the entire stock and minimizes degradation from temperature fluctuations, ensuring consistent performance over time.

-

Workflow: In Vitro Thymidylate Kinase (TMPK) Inhibition Assay

This workflow outlines a representative enzyme-coupled spectrophotometric assay to screen for TMPK inhibitors. The assay measures the rate of dTMP phosphorylation by coupling the reaction to the oxidation of NADH.

Caption: Workflow for a TMPK enzyme inhibition assay.

Conclusion

Thymidine-5'-monophosphate disodium salt (CAS: 33430-62-5) is far more than a simple chemical reagent; it is a vital component at the heart of molecular biology and a critical tool in the development of novel therapeutics. Its well-defined physicochemical properties, central role in the DNA biosynthesis pathway, and versatility in applications ranging from PCR to high-throughput screening underscore its importance in the modern research laboratory. The protocols and workflows detailed in this guide provide a framework for its effective and reliable use, grounded in the principles of scientific integrity and causality.

References

-

Exploring Thymidine-5'-Monophosphate Disodium Salt: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Thymidine-5'-monophosphate (disodium) salt. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Thymidine 5'-Monophosphate Disodium Salt Hydrate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Thymidine 5'-Monophosphate Disodium Salt | CAS 33430-62-5. (n.d.). Veeprho. Retrieved January 5, 2026, from [Link]

-

Vanheusden, V., et al. (2002). Synthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase. Bioorganic & Medicinal Chemistry Letters, 12(19), 2695-8. Retrieved January 5, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Thymidine-5'-monophosphate disodium salt | 33430-62-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Thymidine 5'-Monophosphate Disodium Salt | 33430-62-5 | TCI AMERICA [tcichemicals.com]

- 5. Thymidine 5 -monophosphate = 99 33430-62-5 [sigmaaldrich.com]

- 6. Thymidine 5'-Monophosphate Disodium Salt, 33430-62-5 | BroadPharm [broadpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Thymidine-5'-monophosphate (disodium) salt | C10H13N2Na2O8P | CID 132777756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Synthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to De Novo and Salvage Pathways for Thymidylate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylate (dTMP) is a critical precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication and repair. The cellular pool of dTMP is maintained through two distinct pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), while the salvage pathway recycles thymidine from degraded DNA. The intricate regulation and interplay between these pathways are fundamental to cellular proliferation and genome integrity. Consequently, the enzymes involved in thymidylate biosynthesis have become key targets for cancer chemotherapy. This guide provides a comprehensive overview of the core mechanisms, regulation, and experimental analysis of both pathways, offering insights for researchers and professionals in drug development.

Introduction: The Central Role of Thymidylate in Cellular Proliferation

The faithful replication of the genome is a prerequisite for cell division. This process requires a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Unlike the other dNTPs, the biosynthesis of dTTP follows a unique route, highlighting its critical regulatory role. The sole de novo pathway for dTMP production is a multi-enzyme process that underscores the cell's tight control over DNA synthesis.[1][2] Any disruption in this pathway can lead to an imbalance in the dNTP pool, resulting in increased uracil misincorporation into DNA, DNA strand breaks, and ultimately, "thymineless death," a state of apoptotic cell death.[1][3][4] This vulnerability is exploited by numerous chemotherapeutic agents.

The De Novo Biosynthesis Pathway: Building from Scratch

The de novo synthesis of dTMP is a cyclical process involving several key enzymes that convert dUMP to dTMP.[2] This pathway is tightly regulated and is particularly active in proliferating cells.

Core Enzymatic Steps

The central reaction of the de novo pathway is the reductive methylation of dUMP to dTMP, catalyzed by thymidylate synthase (TS) .[1][5] This reaction is unique in folate metabolism as it involves the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4F) to dihydrofolate (DHF).[1]

The key enzymes and their roles are:

-

Thymidylate Synthase (TS; EC 2.1.1.45): This enzyme catalyzes the transfer of a methyl group from CH2H4F to dUMP, forming dTMP and DHF.[1][6] The catalytic mechanism involves the formation of a covalent intermediate between a cysteine residue in the active site and dUMP.[1]

-

Dihydrofolate Reductase (DHFR; EC 1.5.1.3): To sustain dTMP synthesis, the DHF produced by TS must be recycled back to tetrahydrofolate (THF). DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[2][7] Inhibition of DHFR leads to a depletion of the THF pool, thereby halting dTMP synthesis.[7][8]

-

Serine Hydroxymethyltransferase (SHMT; EC 2.1.2.1): SHMT is responsible for generating the one-carbon donor, CH2H4F, from THF and serine.[9] In mammals, SHMT1 is the primary cytosolic and nuclear isoform involved in this process.[2]

Regulation of the De Novo Pathway

The expression and activity of the enzymes in the de novo pathway are tightly regulated, primarily in a cell cycle-dependent manner.

-

Transcriptional Regulation: The expression of TS and DHFR is upregulated during the S-phase of the cell cycle, driven by transcription factors such as E2F.[2]

-

Post-translational Modification: The enzymes of the de novo pathway, including TS, DHFR, and SHMT1, undergo SUMOylation, which is required for their nuclear localization during the S-phase.[2][10] This nuclear compartmentalization is crucial for efficient dTMP synthesis at the site of DNA replication.[2]

-

Substrate Availability and dUTPase: The enzyme deoxyuridine triphosphatase (dUTPase) plays a crucial role by hydrolyzing dUTP to dUMP and pyrophosphate.[11] This action serves two purposes: it provides the substrate (dUMP) for TS and prevents the misincorporation of uracil into DNA by keeping the cellular dUTP levels low.[11][12] The expression of dUTPase itself is also cell cycle-regulated.[13]

Visualization of the De Novo Pathway

Caption: The de novo pathway of thymidylate biosynthesis.

The Salvage Pathway: Recycling for Efficiency

The salvage pathway provides an alternative route for dTMP synthesis by recycling thymidine released from the breakdown of DNA. This pathway is particularly important in cells that are not actively dividing or in situations where the de novo pathway is inhibited.

Core Enzymatic Steps

The key enzyme in the salvage pathway is thymidine kinase (TK) .

-

Thymidine Kinase (TK; EC 2.7.1.21): This enzyme catalyzes the phosphorylation of thymidine to dTMP using ATP as the phosphate donor.[14][15] There are two main isoenzymes in mammalian cells:

Regulation of the Salvage Pathway

-

Cell Cycle Control: As mentioned, TK1 expression is tightly linked to the cell cycle, increasing significantly at the G1/S transition.[14]

-

Substrate Availability: The activity of the salvage pathway is dependent on the availability of exogenous thymidine.

-

Allosteric Regulation: The activity of TK1 is subject to feedback inhibition by dTTP, the end product of the pathway. This allosteric regulation helps to maintain a balanced dNTP pool.[17]

Visualization of the Salvage Pathway

Caption: The salvage pathway of thymidylate biosynthesis.

Interplay and Clinical Significance

The de novo and salvage pathways are interconnected and their relative contributions to the dTMP pool can vary depending on the cell type and physiological conditions. In rapidly dividing cancer cells, the de novo pathway is often upregulated to meet the high demand for DNA synthesis.[18] This makes the enzymes of the de novo pathway, particularly TS and DHFR, attractive targets for anticancer drugs.[3][4]

Therapeutic Targeting

-

Thymidylate Synthase Inhibitors: Fluoropyrimidines, such as 5-fluorouracil (5-FU), are converted intracellularly to FdUMP, which forms a stable ternary complex with TS and CH2H4F, thereby inhibiting the enzyme.[2][19] Other direct TS inhibitors include pemetrexed and raltitrexed.[3][4][9]

-

Dihydrofolate Reductase Inhibitors: Methotrexate is a potent inhibitor of DHFR, leading to the depletion of THF and a subsequent block in dTMP synthesis.[7]

-

Dual and Multi-Targeted Inhibitors: Some drugs, like pemetrexed, have been designed to inhibit both TS and DHFR, as well as other folate-dependent enzymes.[4][9]

Drug Resistance

Resistance to drugs targeting these pathways can arise through various mechanisms, including:

-

Increased expression of the target enzyme (TS or DHFR).

-

Mutations in the target enzyme that reduce drug binding.

-

Alterations in folate metabolism.

-

Increased reliance on the salvage pathway.

Experimental Methodologies

Studying the de novo and salvage pathways requires robust and sensitive assays to measure enzyme activity and metabolite levels.

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This is a classic and widely used method to measure TS activity.[20][21]

Principle: The assay measures the release of tritium (³H) from [5-³H]-dUMP as it is converted to dTMP. The released tritium is in the form of ³H₂O, which can be separated from the radiolabeled substrate.

Step-by-Step Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).

-

Homogenize the cells and centrifuge to obtain a cytosolic extract.

-

Determine the protein concentration of the lysate.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the cell lysate, [5-³H]-dUMP, and the cofactor N5,N10-methylenetetrahydrofolate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Separation:

-

Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]-dUMP.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration.

-

Thymidine Kinase Activity Assay

Several methods are available to measure TK activity, including radioenzymatic assays and immunoassays.[22][23][24]

Principle (Radioenzymatic Assay): This assay measures the incorporation of a radiolabeled thymidine analog into its monophosphate form.

Step-by-Step Protocol:

-

Cell Lysate Preparation: Prepare cell lysates as described for the TS assay.

-

Reaction Mixture:

-

Prepare a reaction mixture containing the cell lysate, a radiolabeled thymidine analog (e.g., [³H]-thymidine or [¹²⁵I]-5-iodo-2'-deoxyuridine), and ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

-

Separation:

-

Spot the reaction mixture onto DEAE-cellulose paper discs to separate the phosphorylated product from the unreacted substrate.

-

Wash the discs to remove the unreacted substrate.

-

-

Quantification:

-

Measure the radioactivity of the discs using a liquid scintillation counter.

-

-

Calculation:

-

Calculate TK activity based on the amount of radiolabeled monophosphate formed per unit of time and protein concentration.

-

LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct and specific measurement of dUMP and dTMP, allowing for a precise assessment of TS activity.[25][26]

Workflow:

-

Sample Preparation: Perform the enzymatic reaction as described above and quench the reaction.

-

Chromatographic Separation: Separate the metabolites using liquid chromatography.

-

Mass Spectrometric Detection: Detect and quantify dUMP and dTMP based on their specific mass-to-charge ratios.

Conclusion

The de novo and salvage pathways for thymidylate biosynthesis are fundamental to cell proliferation and genome stability. Their intricate regulation and critical role in DNA synthesis have made them prime targets for cancer therapy for decades. A thorough understanding of the molecular mechanisms, regulatory networks, and interplay between these pathways is essential for the development of novel and more effective therapeutic strategies. The experimental methodologies outlined in this guide provide a framework for researchers to investigate these pathways and their roles in health and disease.

References

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Regulation of human dUTPase gene expression and p53-mediated transcriptional repression in response to oxaliplatin-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. dUTPase: the frequently overlooked enzyme encoded by many retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 16. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unveiling the oncogenic significance of thymidylate synthase in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]

- 24. Serum Thymidine Kinase Activity: Analytical Performance, Age-Related Reference Ranges and Validation in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Optimal Storage of Thymidine-5'-monophosphate Disodium Salt Powder

Introduction

Thymidine-5'-monophosphate (dTMP) is a cornerstone of molecular biology and drug development, serving as an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP) and, consequently, the replication and repair of DNA.[1] The integrity of dTMP as a raw material is paramount; its degradation can introduce impurities that compromise experimental outcomes, reduce enzymatic reaction efficiency, and impact the safety and efficacy of therapeutic candidates. This guide provides an in-depth, scientifically grounded framework for the optimal storage and handling of dTMP disodium salt in its powdered form, ensuring its long-term stability and purity for critical research and manufacturing applications.

Physicochemical Properties Dictating Storage Strategy

The recommended storage conditions for dTMP disodium salt are not arbitrary; they are dictated by its inherent chemical structure and physical properties. Understanding these characteristics is fundamental to preventing degradation.

-

Appearance: A white to off-white crystalline powder.[2]

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is the most critical property influencing its stability, as water is a key reactant in hydrolytic degradation pathways.[4][5]

-

Thermal Stability: dTMP exhibits high thermal stability in its dry, crystalline state, with a melting point exceeding 300°C.[2] However, this does not preclude slower degradation reactions that can occur over time, the rates of which are accelerated by increased temperature.

-

Solubility: The disodium salt form is readily soluble in water.[6] While advantageous for experimental use, this high solubility underscores its affinity for water and the potential for degradation if exposed to humidity.

Core Storage Parameters: A Mechanistic Approach

To maintain the integrity of dTMP powder, four key environmental parameters must be rigorously controlled: temperature, humidity, light, and atmosphere.

Temperature: The Kinetic Controller

The universally recommended storage temperature for long-term preservation of dTMP powder is -20°C .[6][7][8][9]

Causality: While dTMP is thermally stable, all chemical reactions, including degradation, have a certain activation energy. Storing the compound at sub-zero temperatures drastically reduces the available kinetic energy, slowing the rate of any potential degradative processes, such as hydrolysis or oxidation, to a negligible level.[10] For short-term storage (days to weeks), refrigeration at 2°C to 8°C is acceptable, but -20°C remains the standard for preserving the compound for months to years.[7][10] Some suppliers indicate a stability of at least three to four years when stored properly at -20°C as a powder.[7][10]

Humidity: The Primary Threat

Due to its hygroscopic nature, controlling moisture is the most crucial aspect of storing dTMP powder.

Causality: The presence of water molecules facilitates two primary hydrolytic degradation pathways for nucleotides:

-

Cleavage of the N-glycosidic Bond: Hydrolysis can break the bond between the thymine base and the deoxyribose sugar, yielding thymine and deoxyribose-5-phosphate.[6]

-

Hydrolysis of the Phosphoester Bond: Water can also attack the ester linkage between the sugar and the phosphate group, resulting in the formation of the nucleoside (thymidine) and inorganic phosphate.[9]

To mitigate these risks, dTMP powder must be stored in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel) or in a controlled low-humidity environment.[5][11]

Light: The Photochemical Instigator

While less critical than temperature and humidity for the solid powder, protection from light is a prudent and standard practice for complex organic molecules.

Causality: Nucleotides can be susceptible to photodegradation, particularly from UV light.[12] High-energy photons can induce unwanted chemical reactions, such as the formation of pyrimidine dimers or other photoproducts, altering the molecule's structure and purity.[12] Therefore, storing the powder in an opaque or amber glass container is highly recommended to prevent long-term photochemical degradation.[7]

Atmosphere: Mitigating Oxidative Stress

For applications demanding the highest purity or for very long-term archival storage, replacing the air in the storage container with an inert gas is a valuable extra precaution.

Causality: Atmospheric oxygen can act as an oxidizing agent, potentially leading to the formation of oxidative artifacts over extended periods. Storing the powder under a dry, inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, providing the most secure environment against both oxidative and hydrolytic degradation.[7][8] This is particularly important after the manufacturer's seal has been broken.

Summary of Recommended Storage Conditions

The following table summarizes the optimal conditions for the storage of Thymidine-5'-monophosphate disodium salt powder.

| Parameter | Long-Term Storage (Months to Years) | Short-Term Storage (Days to Weeks) | Rationale |

| Temperature | -20°C [6][7][8] | 2°C to 8°C | Minimizes kinetic energy, slowing degradation rates. |

| Humidity | Tightly sealed container in a desiccator | Tightly sealed container | Prevents hydrolytic cleavage of N-glycosidic and phosphoester bonds.[5][6] |

| Light | Store in an opaque or amber container | Protect from direct light | Prevents potential photochemical degradation.[12] |

| Atmosphere | Under inert gas (Argon, Nitrogen)[13] | Normal atmosphere (if dry) | Eliminates risk of slow oxidation. |

Practical Handling and Storage Workflow

Proper handling is as crucial as storage. The following workflow ensures the compound's integrity from receipt to use.

Caption: Workflow for handling dTMP powder.

Understanding and Preventing Degradation

The stability of dTMP hinges on preventing the chemical reactions facilitated by adverse environmental conditions. The diagram below illustrates the relationship between these factors and the primary degradation pathways.

Caption: Factors leading to dTMP degradation.

Protocol: Long-Term Stability Assessment of dTMP Powder

This protocol outlines a systematic approach to validate the stability of a specific lot of dTMP powder under various storage conditions, adhering to principles outlined in ICH guidelines.[11][14][15]

Objective: To determine the rate of degradation and establish a re-test date for dTMP powder under defined long-term, accelerated, and stress conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for separating and quantifying dTMP and any potential degradation products.[16]

Materials:

-

Thymidine-5'-monophosphate disodium salt powder (test lot)

-

HPLC system with UV detector (detection at ~267 nm)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., buffered aqueous solution with an organic modifier like methanol or acetonitrile)

-

Controlled environment chambers/cabinets (-20°C, 5°C, 25°C/60% RH, 40°C/75% RH)

-

Glass desiccators with active silica gel

-

2 mL amber glass vials with screw caps

-

Analytical balance, volumetric flasks, pipettes

Experimental Protocol:

-

Initial Analysis (T=0):

-

Prepare a standard stock solution of dTMP in high-purity water or buffer.

-

Develop and validate a stability-indicating HPLC method capable of separating the dTMP peak from potential impurities and degradation products.[16]

-

Perform a full analysis of the initial powder sample. This includes:

-

Appearance: Record color and physical state.

-

Purity Assay (HPLC): Determine the initial purity (e.g., 99.5%). This is the T=0 baseline.

-

Water Content (Karl Fischer): Determine the initial moisture content.

-

-

-

Sample Preparation and Storage:

-

Aliquot approximately 10-20 mg of the dTMP powder into multiple amber glass vials for each storage condition.

-

Tightly seal all vials. For humidity stress conditions, some vials may be left open within the controlled humidity chamber.[11]

-

Place the sets of vials into the following storage conditions:

-

-

Time-Point Testing:

-

At predefined intervals, remove one vial from each storage condition for analysis.

-

Suggested Pull Schedule:

-

Accelerated: 0, 1, 3, 6 months

-

Intermediate: 0, 3, 6, 9, 12 months

-

Long-Term/Refrigerated: 0, 3, 6, 12, 18, 24, 36 months

-

-

Before opening, allow vials from cold storage to equilibrate to room temperature inside a desiccator to prevent water condensation.

-

For each pulled sample, perform the same full analysis as in the T=0 step (Appearance, Purity Assay, Water Content).

-

-

Data Analysis and Interpretation:

-

For each condition, plot the purity (%) versus time (months).

-

Identify and quantify any new impurity peaks that appear in the chromatograms.

-

A significant change is typically defined as a failure to meet the established acceptance criteria, such as a >5% drop in assay from the initial value or any specified degradation product exceeding its limit.[14]

-

The data from accelerated studies can be used to predict the shelf-life under long-term conditions. The re-test period is established based on the real-time data from the long-term storage condition.

-

Conclusion

The chemical integrity of Thymidine-5'-monophosphate disodium salt is contingent upon a disciplined approach to its storage and handling. By controlling the core parameters of temperature, humidity, and light, researchers can effectively mitigate the primary risks of hydrolysis and photodegradation. The foundational storage strategy is to maintain the powder at -20°C in a tightly sealed, opaque container within a desiccator . This in-depth understanding of the compound's properties and the rationale behind these storage protocols empowers scientists and drug development professionals to safeguard this critical reagent, ensuring the validity, reproducibility, and success of their scientific endeavors.

References

- Exploring Thymidine-5'-Monophosphate Disodium Salt: Properties and Applications. (n.d.). Xiamen Aeco Chemical Co., Ltd.

-

Chemical Storage. (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]

-

Gao, J., et al. (2007). The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. Journal of the American Chemical Society, 129(20), 6576-6584. Retrieved from [Link]

-

Managing API Stability Studies in High-Humidity Zones. (n.d.). StabilityStudies.in. Retrieved from [Link]

-

Lam, J., & Carrier, W. L. (1986). Photoreversal-dependent release of thymidine and thymidine monophosphate from pyrimidine dimer-containing DNA excision fragments isolated from ultraviolet-damaged human fibroblasts. Biochemistry, 25(9), 2656-2664. Retrieved from [Link]

- Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.

-

Nucleotide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Long Term Storage. (n.d.). Manasa Life Sciences. Retrieved from [Link]

-

The Storage Conditions For APIs And Medicines. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1833. Retrieved from [Link]

-

Perform Humidity-Dependency Testing for Hygroscopic Formulations. (n.d.). StabilityStudies.in. Retrieved from [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority. Retrieved from [Link]

-

Thymidine monophosphate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2013). European Medicines Agency (EMA). Retrieved from [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

Sources

- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Managing API Stability Studies in High-Humidity Zones – StabilityStudies.in [stabilitystudies.in]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Mechanism of substrate hydrolysis by the human nucleotide pool sanitiser DNPH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long Term Storage | Manasa Life Sciences [manasalifesciences.com]

- 11. Perform Humidity-Dependency Testing for Hygroscopic Formulations – StabilityStudies.in [stabilitystudies.in]

- 12. Photoreversal-dependent release of thymidine and thymidine monophosphate from pyrimidine dimer-containing DNA excision fragments isolated from ultraviolet-damaged human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. ema.europa.eu [ema.europa.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

The Lynchpin of DNA Synthesis: A Technical Guide to dTTP Formation from Thymidine-5'-monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine triphosphate (dTTP) is an indispensable precursor for the synthesis and repair of DNA. The cellular pool of dTTP is meticulously maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. At the convergence of these pathways lies thymidine-5'-monophosphate (dTMP), the direct precursor to dTTP. This technical guide provides an in-depth exploration of the enzymatic cascade that converts dTMP to dTTP, a critical juncture for cellular proliferation and a key target for therapeutic intervention. We will delve into the mechanisms of the enzymes involved, discuss the regulatory networks that govern this process, and provide validated experimental protocols for their characterization.

Introduction: The Centrality of Thymidine-5'-monophosphate

Faithful replication and repair of the genome are paramount for cellular viability and the prevention of genetic diseases, including cancer. The synthesis of DNA requires a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Unique among these, dTTP synthesis follows a distinct route where its immediate precursor, dTMP, is primarily generated through the methylation of deoxyuridine monophosphate (dUMP). This reaction, catalyzed by thymidylate synthase (TS), represents the sole de novo pathway for dTMP production.[1][2]

Alternatively, dTMP can be generated via the salvage pathway, which recycles thymidine from the degradation of DNA.[3][4] In this pathway, thymidine kinase (TK) phosphorylates thymidine to yield dTMP.[5] Regardless of its origin, dTMP must undergo two successive phosphorylation steps to become the biologically active dTTP, ready for incorporation into DNA by DNA polymerases.[4][6] The enzymes mediating these phosphorylations, thymidylate kinase (TMPK) and nucleoside diphosphate kinase (NDPK), are therefore critical for maintaining the dTTP pool.[7][8]

Dysregulation of this pathway can lead to imbalances in the dNTP pool, resulting in increased mutation rates and genome instability.[3][9] Consequently, the enzymes involved in dTTP synthesis have become significant targets for the development of chemotherapeutic agents.[10][11] This guide will provide a detailed examination of the conversion of dTMP to dTTP, offering insights into the underlying biochemistry and providing practical methodologies for its study.

The Enzymatic Cascade: From dTMP to dTTP

The conversion of dTMP to dTTP is a two-step phosphorylation process, each catalyzed by a specific kinase. This cascade ensures a controlled and efficient production of dTTP to meet the demands of the cell.

Step 1: Thymidylate Kinase (TMPK) - The Gatekeeper of dTTP Synthesis

The first committed step in the conversion of dTMP to dTTP is the phosphorylation of dTMP to deoxythymidine diphosphate (dTDP), a reaction catalyzed by thymidylate kinase (TMPK), also known as dTMP kinase.[7][12]

Reaction: dTMP + ATP ⇌ dTDP + ADP

This reaction is crucial as it channels dTMP from both the de novo and salvage pathways toward dTTP synthesis.[13] The expression and activity of TMPK are tightly regulated in a cell cycle-dependent manner, peaking during the S-phase to coincide with DNA replication.[14]

When studying TMPK, it is essential to consider its substrate specificity and kinetic properties. Assays are typically designed to measure the production of ADP or the conversion of a labeled dTMP substrate. The choice of assay depends on the specific research question, balancing sensitivity, throughput, and the need for direct product measurement.

Step 2: Nucleoside Diphosphate Kinase (NDPK) - The Final Phosphorylation

The final step in dTTP synthesis is the phosphorylation of dTDP to dTTP. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK), an enzyme with broad substrate specificity that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (typically ATP) to a nucleoside diphosphate.[8][15]

Reaction: dTDP + ATP ⇌ dTTP + ADP

NDPKs are ubiquitously expressed and play a housekeeping role in maintaining the balance of cellular nucleoside triphosphate pools.[8][16] They are not specific to the thymidylate pathway and are involved in the synthesis of all NTPs and dNTPs.[15]

A robust NDPK assay should include controls to account for its broad substrate specificity. For instance, running parallel reactions with other NDPs can confirm the general activity of the enzyme preparation. Additionally, the use of specific inhibitors, where available, can help to dissect the contribution of different NDPK isoforms.

Visualizing the Pathway

The synthesis of dTTP from dTMP is a linear and essential pathway for DNA replication.

Sources

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 5. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]

- 12. Thymidylate kinase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. proteopedia.org [proteopedia.org]

An In-depth Technical Guide to the Endogenous Metabolite Function of Thymidine-5'-monophosphate (dTMP)

Abstract

Thymidine-5'-monophosphate (dTMP), a deoxyribonucleotide, is a cornerstone of cellular life, primarily serving as an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four building blocks of deoxyribonucleic acid (DNA). The fidelity of DNA replication and repair is critically dependent on a balanced supply of dNTPs, positioning dTMP at a crucial juncture in maintaining genomic integrity. This technical guide provides a comprehensive exploration of the endogenous functions of dTMP, detailing its biosynthesis through the de novo and salvage pathways, its subsequent phosphorylation, and the intricate regulatory networks that govern its intracellular concentration. We will delve into the allosteric regulation mediated by dTTP, a direct downstream product of dTMP, and discuss the cellular localization of these vital metabolic processes. Furthermore, this guide presents detailed, field-proven methodologies for the quantification of intracellular dTMP and the assessment of thymidylate synthase activity, offering researchers and drug development professionals a robust framework for investigating this pivotal metabolite.

Introduction: The Central Role of dTMP in DNA Metabolism

Thymidine-5'-monophosphate, or deoxythymidine monophosphate (dTMP), is a pyrimidine deoxyribonucleotide.[1][2] Its structure consists of a deoxyribose sugar linked to the nitrogenous base thymine and a single phosphate group at the 5' position of the sugar. While its name often omits the "deoxy-" prefix, it is exclusively a component of DNA.[1] The primary and most critical function of dTMP is to act as the immediate precursor for the synthesis of deoxythymidine triphosphate (dTTP), which is directly incorporated into nascent DNA strands during replication and repair processes.[1]